

Technical Support Center: Quantification of Delphinidin 3-glucoside in Plasma

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Compound of Interest

Compound Name: *Delphinidin 3-glucoside*

Cat. No.: *B1195115*

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Welcome to the technical support center for the quantification of **delphinidin 3-glucoside** in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying **delphinidin 3-glucoside** in plasma?

A1: The primary challenges in quantifying **delphinidin 3-glucoside** in plasma include its low bioavailability, inherent instability, and the complexity of the plasma matrix. Anthocyanins are susceptible to degradation due to factors like pH, temperature, and light.^{[1][2][3][4]} The intricate plasma matrix can lead to significant matrix effects, interfering with accurate quantification.^{[5][6]}

Q2: How stable is **delphinidin 3-glucoside** in plasma samples?

A2: **Delphinidin 3-glucoside**, along with other anthocyanins, is relatively unstable. However, studies have shown that delphinidin-3-glucosides are stable in human plasma for up to 4 hours at room temperature.^[5] For longer storage, samples should be kept at -80°C to minimize degradation. It is also crucial to minimize freeze-thaw cycles.

Q3: What is the most common analytical technique for **delphinidin 3-glucoside** quantification in plasma?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and reliable method for the quantification of **delphinidin 3-glucoside** in plasma.^{[2][5][7]} This technique offers high sensitivity and selectivity, which is necessary to detect the low concentrations of **delphinidin 3-glucoside** typically found in plasma.

Q4: Which sample preparation method is recommended for extracting **delphinidin 3-glucoside** from plasma?

A4: Solid-phase extraction (SPE) is the most frequently recommended method for cleaning up and concentrating **delphinidin 3-glucoside** from plasma samples.^{[1][5][6][7][8]} Protein precipitation (PPT) is another option, but SPE generally provides higher recovery rates and cleaner extracts, which is crucial for sensitive LC-MS/MS analysis.^[6]

Troubleshooting Guides

Low or No Analyte Signal

Potential Cause	Troubleshooting Step
Degradation of Delphinidin 3-glucoside	<ul style="list-style-type: none">- Ensure plasma samples are processed immediately after collection or stored at -80°C.- Minimize exposure of samples and standards to light and elevated temperatures.- Prepare fresh working standard solutions for each analytical run.
Inefficient Extraction	<ul style="list-style-type: none">- Optimize the SPE protocol, including the choice of sorbent, wash, and elution solvents.- Ensure the pH of the sample and solvents is appropriate to maintain the stability of the analyte.- Evaluate recovery by spiking a known concentration of delphinidin 3-glucoside into a blank plasma matrix.
Mass Spectrometer Issues	<ul style="list-style-type: none">- Confirm the correct precursor and product ion masses are being monitored.- Check the tuning and calibration of the mass spectrometer.- Ensure the ion source parameters (e.g., temperature, gas flows) are optimized for delphinidin 3-glucoside.
Chromatographic Problems	<ul style="list-style-type: none">- Verify the mobile phase composition and pH.- Check for leaks in the HPLC system.- Ensure the analytical column is not clogged or degraded.

Poor Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause	Troubleshooting Step
Column Contamination	<ul style="list-style-type: none">- Use a guard column to protect the analytical column from plasma matrix components.- Implement a robust column washing procedure between injections.
Inappropriate Mobile Phase	<ul style="list-style-type: none">- Adjust the mobile phase pH to improve peak shape. Anthocyanin analysis often benefits from an acidic mobile phase (e.g., with 0.1% formic acid).- Ensure the organic solvent percentage is optimized for good peak resolution.
Secondary Interactions	<ul style="list-style-type: none">- Use a column with a different stationary phase chemistry.- Add a small amount of an ion-pairing reagent to the mobile phase if tailing is severe.
Injection Solvent Mismatch	<ul style="list-style-type: none">- Dissolve the extracted sample in a solvent that is weaker than or similar in composition to the initial mobile phase.

High Variability in Results

Potential Cause	Troubleshooting Step
Inconsistent Sample Preparation	- Ensure precise and consistent execution of the SPE or PPT protocol for all samples. - Use an internal standard to correct for variations in extraction efficiency and matrix effects.
Matrix Effects	- Perform a post-column infusion study to assess ion suppression or enhancement. - Use a matrix-matched calibration curve for accurate quantification. - Dilute the sample extract to minimize matrix effects, if sensitivity allows.
Instrument Instability	- Check for fluctuations in pump pressure and ensure a stable spray in the MS source. - Monitor the response of the internal standard across the analytical run.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of **delphinidin 3-glucoside** in plasma from various studies.

Table 1: Method Validation Parameters for **Delphinidin 3-glucoside** in Plasma

Parameter	Value	Methodology	Reference
Linearity Range	0.20 - 200 ng/mL	LC-MS/MS	[5][7]
Correlation Coefficient (r)	≥ 0.998	LC-MS/MS	[5][7]
Intra- and Inter-day Precision	≤ 14.6%	LC-MS/MS	[5][7]
Accuracy	85.4% - 114.6%	LC-MS/MS	[5][7]
Limit of Detection (LOD)	0.10 ng/mL	LC-MS/MS	[5][7]
Limit of Quantification (LOQ)	0.20 ng/mL	LC-MS/MS	[5][7]
Recovery	80.0% - 110.4%	SPE	[5][7]
Limit of Detection (LOD)	47 ng/mL	HPLC	[1][8][9][10]
Limit of Quantification (LOQ)	213 ng/mL	HPLC	[1][8][9][10]
Recovery	80.377%	SPE	[1][8][9][10]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Delphinidin 3-glucoside from Plasma

This protocol is a generalized procedure based on common practices in published literature.[5][6][7]

- Sample Pre-treatment:
 - Thaw frozen plasma samples on ice.
 - To 500 µL of plasma, add an appropriate internal standard.

- Acidify the plasma sample by adding an equal volume of 2% formic acid in water. Vortex for 30 seconds.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
- SPE Cartridge Conditioning:
 - Use a C18 SPE cartridge.
 - Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
 - Equilibrate the cartridge with 2 mL of 2% formic acid in water. Do not allow the cartridge to go dry.
- Sample Loading:
 - Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
- Washing:
 - Wash the cartridge with 2 mL of 5% methanol in 2% formic acid to remove interfering substances.
 - Dry the cartridge under vacuum for 5 minutes.
- Elution:
 - Elute the **delphinidin 3-glucoside** with 1 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
 - Collect the eluate in a clean tube.
- Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

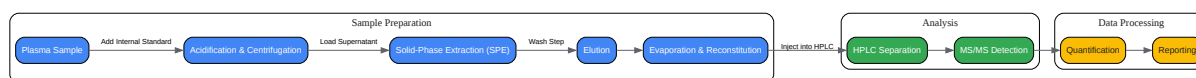
The following are typical starting parameters for the analysis of **delphinidin 3-glucoside**. Optimization will be required for specific instrumentation.^{[2][5][7]}

- HPLC System: Agilent 1200 series or equivalent
- Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5-40% B over 10 minutes, then a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: API 4000 or equivalent triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transition:
 - **Delphinidin 3-glucoside**: m/z 465.1 → 303.1 (Quantifier), m/z 465.1 → 137.0 (Qualifier)
- Ion Source Parameters:

- IonSpray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 20 psi
- Nebulizer Gas (GS1): 50 psi
- Heater Gas (GS2): 50 psi

Visualizations

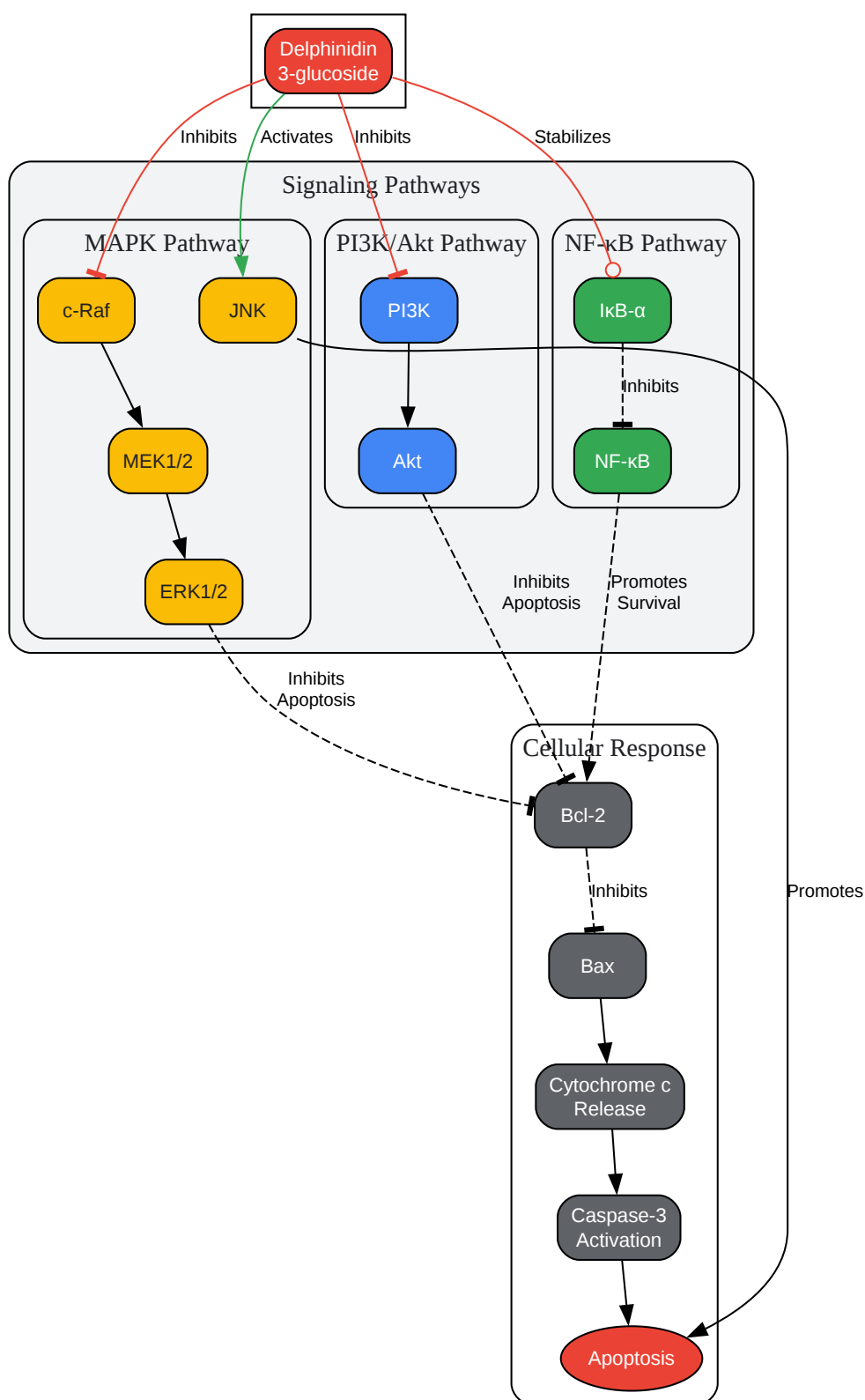
Experimental Workflow



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Caption: Workflow for **delphinidin 3-glucoside** quantification in plasma.

Delphinidin Signaling Pathways in Apoptosis



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Caption: **Delphinidin 3-glucoside** induced apoptosis signaling pathways.

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